3-Hydrazinylpropan-1-ol
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral data. These properties can often be found in chemical databases .Scientific Research Applications
Synthesis of 3-Aryl and 3-Alkyl Indolizines
Scientific Field
Organic & Biomolecular Chemistry
Application Summary
3-Hydrazinylpropan-1-ol is used in the synthesis of 3-aryl and 3-alkyl indolizines, which are important heterocyclic compounds with numerous applications in biology, medicine, and materials .
Experimental Procedure
The synthesis involves a transition-metal-free synthetic route using electron-deficient alkenes, pyridines, and primary halogenated hydrocarbons. The key step of this method is the oxidative dehydrogenative aromatization of a tetrahydroindolizine intermediate .
Results
The advantages of this protocol are its use of easily available and low-cost starting materials, the transition-metal-free conditions, and its ready scalability .
Selective Hydrogenation of 3-Hexyn-1-ol
Scientific Field
Catalysis
Application Summary
3-Hydrazinylpropan-1-ol is used in the catalyzed selective semihydrogenation of 3-hexyn-1-ol to (Z)-3-hexen-1-ol, a very important fragrance with an herbaceous note .
Experimental Procedure
The process involves the preparation of mono- and bi-metallic heterogeneous catalysts with low Pd and Cu contents on alumina. Many reaction parameters were studied, including substrate/catalyst molar ratio, the effect of time and temperature, introduction of some additives to the reaction mixture, and the nature of the solvent .
Results
The results show that it is possible to control the reaction outcome to obtain the target (Z)-alkenol using different experimental conditions. The best result, as an appropriate compromise between conversion and selectivity, may be obtained by working with a very high substrate/catalyst molar ratio (>6000/1), with one type of Pd catalyst, in a short time (about 150 min) at 60 °C .
Hydrogels for Targeted Drug Delivery
Scientific Field
Pharmaceutical Biotechnology
Application Summary
3-Hydrazinylpropan-1-ol can be used in the creation of hydrogels, which are hydrophilic polymeric networks capable of imbibing large volumes of water. These hydrogels can be manipulated for targeted drug delivery applications .
Experimental Procedure
Hydrogels can be molded into various physical forms such as nanoparticles, microparticles, slabs, films, and coatings. Their porosity and compatibility with aqueous environments make them highly attractive bio-compatible drug delivery vehicles .
Results
Hydrogels have shown promise as delivery vehicles of therapeutic molecules in several disease conditions, including cancer and diabetes. They offer great controlled drug release features and protect labile drugs from degradation .
Psychological Research
Scientific Field
Psychology
Application Summary
While not a direct application of 3-Hydrazinylpropan-1-ol, the principles of scientific inquiry used in its study can be applied to psychological research. This includes seeking conceptual understanding, posing empirically testable and refutable hypotheses, designing studies that can rule out competing counterhypotheses, and using observational methods linked to theory .
Experimental Procedure
The procedure involves the use of well-codified observation methods and rigorous designs, and subjecting findings to peer review .
Results
The results of such research can inform our understanding of human behavior and contribute to the development of solutions to everyday problems .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-hydrazinylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O/c4-5-2-1-3-6/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRXHQRDCIXTCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512338 | |
Record name | 3-Hydrazinylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydrazinylpropan-1-ol | |
CAS RN |
40440-12-8 | |
Record name | 3-Hydrazinylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.